molecular formula C11H12BrNO3 B1351743 Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate CAS No. 524032-63-1

Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate

Cat. No. B1351743
CAS RN: 524032-63-1
M. Wt: 286.12 g/mol
InChI Key: ZPBBHEGFSSAGSS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis and Antihypertensive Activity : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate was utilized as a starting material in the synthesis of various compounds, including thiosemicarbazides, triazoles, and Schiff bases. These compounds showed significant antihypertensive α-blocking activity with low toxicity, highlighting the potential use of this chemical in developing hypertension treatments (Abdel-Wahab et al., 2008).

  • Antiprotozoal Agents : Derivatives of Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate, specifically 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, were synthesized and showed strong DNA affinities and effective in vitro and in vivo antiprotozoal activity against T. b. rhodesiense and P. falciparum. This indicates its potential as a base structure for developing antiprotozoal drugs (Ismail et al., 2004).

  • Drug Intermediate and Educational Application : The compound was used in an organic experiment design as a drug intermediate, showcasing its utility not only in pharmacological applications but also as an educational tool in improving students' interest in scientific research and experimental skills (Min, 2015).

  • Synthesis of Clopidogrel Sulfate : The compound served as a precursor in the synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots. The synthesis route highlighted advantages like readily available starting material, moderate conditions, high yield, and quality, indicating the compound's relevance in pharmaceutical manufacturing (Hu Jia-peng, 2012).

  • Synthesis of Aryloxyacetic Acid Analogs and Antimicrobial Activity : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate was used in synthesizing aryloxyacetic acid analogs, showing potent antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents (Dahiya et al., 2008).

  • Production of Phenylacetic Acid Derivatives : The compound was involved in producing phenylacetic acid derivatives, showcasing its versatility in organic synthesis and potential applications in various pharmacological fields (Varma et al., 2006).

Structural Analysis and Chemical Properties

  • Crystal Structure Analysis : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate's crystal structure was studied, providing insights into its molecular geometry and interactions, which is vital for understanding its chemical behavior and potential applications in material science and pharmacology (Choi et al., 2007).

  • Atropoisomeric Alkenylphenylglycine Derivatives Synthesis : The compound was used in synthesizing atropoisomeric alkenylphenylglycine derivatives, showcasing its utility in creating complex molecular structures with potential applications in medicinal chemistry and material science (Bizhanova et al., 2017).

  • Hydrogen Bond Studies in Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : The compound was part of a study focused on hydrogen bond interactions, offering valuable insights into its bonding characteristics and potential applications in designing molecules with desired properties (Romero & Margarita, 2008).

  • Synthesis of Formazans as Antimicrobial Agents : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate was involved in synthesizing formazans, highlighting its utility in developing new antimicrobial agents and contributing to the fight against microbial resistance (Sah et al., 2014).

Mechanism of Action

The mechanism of action for “Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate” is not explicitly mentioned in the search results. However, electrophilic aromatic substitution is a common reaction involving aromatic rings like the one present in this compound .

properties

IUPAC Name

methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBBHEGFSSAGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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